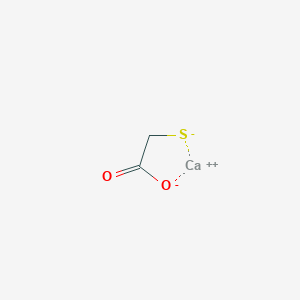

calcium;2-sulfidoacetate

Description

Calcium 2-sulfidoacetate (CAS 65208-41-5), also known as calcium thioglycolate trihydrate, is a calcium salt of thioglycolic acid (HSCH₂COOH). Its molecular formula is C₂H₂CaO₂S·3H₂O, with a molecular weight of 188.23 g/mol (including the trihydrate) . This compound is primarily utilized in the cosmetic and personal care industries as a depilatory agent due to its ability to break disulfide bonds in keratin, enabling hair removal . It is classified for industrial use only, with safety data sheets (SDS) emphasizing precautions for skin and eye contact .

Propriétés

Numéro CAS |

37457-75-3 |

|---|---|

Formule moléculaire |

C2H2CaO2S |

Poids moléculaire |

130.18 g/mol |

Nom IUPAC |

calcium;2-sulfidoacetate |

InChI |

InChI=1S/C2H4O2S.Ca/c3-2(4)1-5;/h5H,1H2,(H,3,4);/q;+2/p-2 |

Clé InChI |

QVCFQEFEMBCIOI-UHFFFAOYSA-L |

SMILES |

C(C(=O)[O-])[S-].[Ca+2] |

SMILES canonique |

C(C(=O)[O-])[S-].[Ca+2] |

Autres numéros CAS |

29820-13-1 |

Pictogrammes |

Corrosive; Irritant |

Numéros CAS associés |

68-11-1 (Parent) |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Calcium thioglycolate can be synthesized through the reaction of thioglycolic acid with calcium hydroxide. The process involves dissolving thioglycolic acid in water and gradually adding calcium hydroxide to the solution. The reaction produces calcium thioglycolate as a precipitate, which is then filtered and dried .

Industrial Production Methods

In industrial settings, calcium thioglycolate is produced by reacting thioglycolic acid with calcium carbonate or calcium oxide. The reaction is carried out in aqueous solution, and the resulting product is purified through filtration and drying processes .

Analyse Des Réactions Chimiques

Types of Reactions

Calcium thioglycolate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form dithiodiglycolic acid.

Reduction: It can act as a reducing agent in certain reactions.

Substitution: It can participate in substitution reactions where the thiol group is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or other peroxides can be used to oxidize calcium thioglycolate.

Reducing Agents: Sodium borohydride or other reducing agents can be used in reduction reactions.

Substitution Reactions: Various alkyl halides can be used in substitution reactions to replace the thiol group.

Major Products Formed

Dithiodiglycolic Acid: Formed through oxidation.

Thioethers: Formed through substitution reactions with alkyl halides.

Applications De Recherche Scientifique

Calcium thioglycolate has diverse applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a reducing agent.

Biology: Employed in the preparation of thioglycolate broth for bacterial culture.

Medicine: Utilized in depilatory creams for hair removal.

Industry: Applied in environmental remediation to remove heavy metals from water bodies.

Mécanisme D'action

Calcium thioglycolate exerts its effects primarily through the thiol group, which can break disulfide bonds in proteins. This mechanism is particularly useful in hair removal products, where it breaks the disulfide bonds in keratin, weakening the hair structure and allowing for easy removal . The compound also acts as a reducing agent, participating in redox reactions that involve the transfer of electrons .

Comparaison Avec Des Composés Similaires

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | CAS No. | Molecular Weight (g/mol) | Primary Application |

|---|---|---|---|---|

| Calcium 2-Sulfidoacetate | C₂H₂CaO₂S·3H₂O | 65208-41-5 | 188.23 | Cosmetic depilatory |

| Calcium Acetate | Ca(CH₃CO₂)₂·H₂O | 114460-21-8 | 176.18 | Pharmaceutical |

| Sodium Chloroacetate | C₂H₃ClO₂·Na | 3926-62-3 | 138.49 | Organic synthesis |

| Potassium Thioglycolate | KSCH₂COO | 367-51-1 | 130.18 | Cosmetic depilatory |

| Calcium Sulfate | CaSO₄ | 7778-18-9 | 136.14 | Industrial/Agriculture |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.